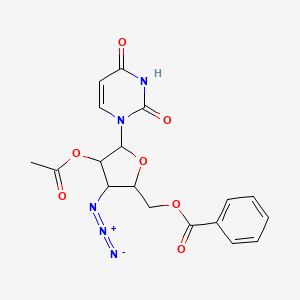
6-Methoxy-9-(2-C-Methyl-beta-D-ribofuranosyl)purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-9-(2-C-Methyl-beta-D-ribofuranosyl)purine is a potent antiviral compound primarily used in the research of viral infections, particularly those caused by herpes viruses. This nucleoside analogue exhibits a high selectivity index and low toxicity towards host cells, making it an effective option for suppressing viral replication.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-9-(2-C-Methyl-beta-D-ribofuranosyl)purine involves the condensation of a purine base with a ribose sugar derivative. The reaction typically requires the use of protecting groups to prevent unwanted side reactions and is carried out under anhydrous conditions to ensure high yield and purity. Common reagents include methoxy-protected purine derivatives and methylated ribose.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity. The final product is often purified using chromatographic techniques and crystallization.
化学反应分析
Types of Reactions
6-Methoxy-9-(2-C-Methyl-beta-D-ribofuranosyl)purine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The purine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced purine analogues, and various substituted purine compounds.
科学研究应用
6-Methoxy-9-(2-C-Methyl-beta-D-ribofuranosyl)purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogues.
Biology: Employed in studies of viral replication and inhibition mechanisms.
Medicine: Investigated for its potential use in antiviral therapies, particularly against herpes viruses.
Industry: Utilized in the production of antiviral drugs and research reagents.
作用机制
The compound exerts its antiviral effects by inhibiting viral DNA polymerase, an enzyme crucial for viral DNA replication. By incorporating into the viral DNA, it causes chain termination and prevents further elongation of the viral genome. This mechanism is highly selective for viral polymerases, minimizing toxicity to host cells.
相似化合物的比较
Similar Compounds
6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine: Another nucleoside analogue with similar antiviral properties.
9-(2-Deoxy-Beta-D-Ribofuranosyl)-6-Methylpurine: A deoxyribonucleoside with applications in antiviral research.
Uniqueness
6-Methoxy-9-(2-C-Methyl-beta-D-ribofuranosyl)purine is unique due to its high selectivity index and low toxicity, making it a preferred choice for antiviral research. Its methoxy group also provides distinct chemical properties that can be exploited in various synthetic and biological applications.
属性
分子式 |
C12H16N4O5 |
|---|---|
分子量 |
296.28 g/mol |
IUPAC 名称 |
5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C12H16N4O5/c1-12(19)8(18)6(3-17)21-11(12)16-5-15-7-9(16)13-4-14-10(7)20-2/h4-6,8,11,17-19H,3H2,1-2H3 |
InChI 键 |
HFOYSXHOPVYGPB-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C(OC1N2C=NC3=C2N=CN=C3OC)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B12097768.png)

![thieno[3,2-g][1]benzothiole-4,5-diamine](/img/structure/B12097777.png)

![trisodium;4-(10,13-dimethyl-3,7-disulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12097788.png)

![Methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate](/img/structure/B12097800.png)

![2-[4-(10,13-Dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B12097809.png)



